molecular formula C8H6N2OS B3204276 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 103317-30-2

4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No. B3204276
M. Wt: 178.21 g/mol
InChI Key: MFCQGYCYBMBYPE-UHFFFAOYSA-N
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Description

The compound “4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one” is a heterocyclic compound that contains a pyridine ring and a thiazole ring. Pyridine is a basic heterocyclic organic compound similar to benzene, and it has the chemical formula C5H5N. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also refers to a large family of derivatives .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be planar because of the conjugated system of alternating single and double bonds in the pyridine and thiazole rings .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one” are not available, compounds containing pyridine and thiazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of nitrogen in the pyridine and thiazole rings would likely make “4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one” a polar compound. It would likely be soluble in polar solvents .

Scientific Research Applications

  • Antimicrobial and Antitumor Applications :

    • Compounds like 4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one have shown promising results in antimicrobial and antitumor studies. Research indicates that metal complexes of pyridine thiazole derivatives exhibit increased biological activity compared to free ligands. Some compounds demonstrated absolute specificity for certain bacteria or cancer cell lines, indicating potential in pharmaceutical applications (Zou et al., 2020).
  • Structural Chemistry and Tautomerism :

    • Studies in structural chemistry have revealed dynamic tautomerism and divalent N(I) character in compounds containing the pyridin-4-yl thiazol-2-amine group. These findings are crucial for understanding the electron distribution and tautomeric preferences in such compounds, which can influence their chemical behavior and potential applications (Bhatia et al., 2013).
  • Complex Formation with Metals :

    • Research has also explored the synthesis of metal complexes involving pyridine hydrazyl thiazole derivatives. These complexes have been characterized for their structural properties and tested for antibacterial and antitumor activity. The studies highlight the potential of these compounds in forming complexes with various metals, which could have implications in medicinal chemistry and material science (Zou et al., 2020).
  • Protonation and Hydrogen Bonding Studies :

    • Investigations into the protonation sites and hydrogen bonding in mono-hydrobromide salts of related compounds have been conducted. These studies contribute to a better understanding of the molecular conformations and intermolecular interactions in such compounds, which is valuable for designing new drugs and materials (Böck et al., 2021).

Safety And Hazards

As with any chemical compound, handling “4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one” would require appropriate safety measures. Based on similar compounds, it could potentially cause skin and eye irritation, and inhalation or ingestion could be harmful .

Future Directions

The potential applications and future directions for “4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one” would depend on its physical and chemical properties, as well as the results of biological testing. Compounds with similar structures are used in a wide range of applications, from medicinal chemistry to materials science .

properties

IUPAC Name

4-pyridin-4-yl-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCQGYCYBMBYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301476
Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one

CAS RN

103317-30-2
Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103317-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pyridinyl)-2(3H)-thiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501301476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)-2,3-dihydro-1,3-thiazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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